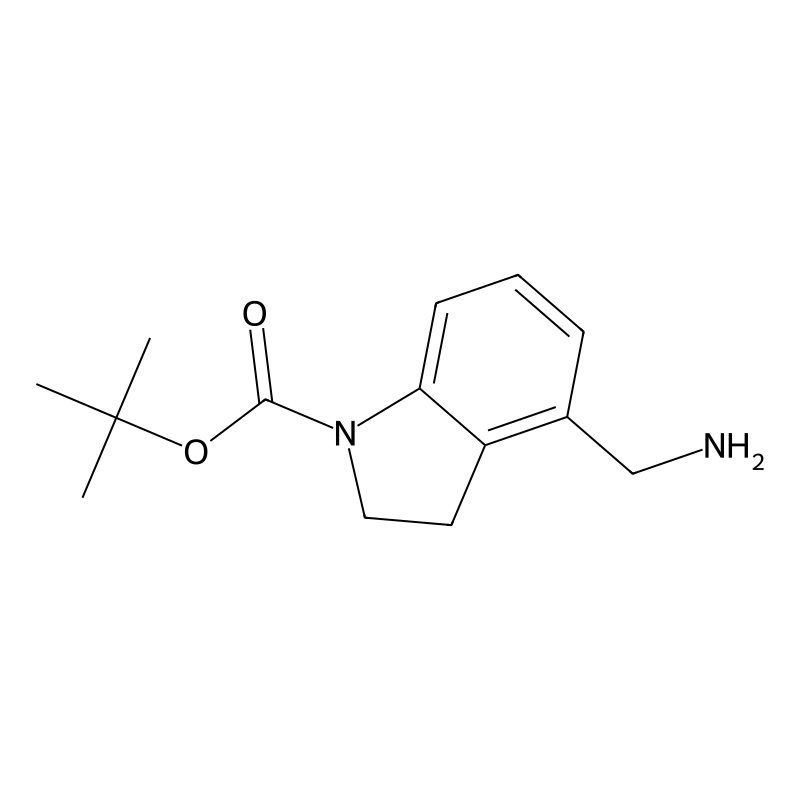

tert-Butyl 4-(aminomethyl)indoline-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indoline Synthesis

t-Boc-4-aminomethylindoline-1-carboxylate can be a useful intermediate for the synthesis of various indoline derivatives. Indolines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. By manipulating the functional groups on the indoline ring, scientists can create molecules with potential applications in drug discovery [].

Modification of Bioactive Molecules

The presence of the tert-butyl protecting group (Boc) and the aminomethyl functionality allows for further chemical modifications. The Boc group can be selectively removed to reveal a carboxylic acid group, which can then be used for conjugation with other molecules of interest. The aminomethyl group can also be used for further functionalization to create new analogs with potentially enhanced biological properties.

Exploration of Medicinal Chemistry

Due to the presence of the indoline core and the versatile functional groups, t-Boc-4-aminomethylindoline-1-carboxylate could be a starting point for exploring new drug candidates. Scientists can synthesize libraries of analogs by modifying the substituents on the molecule and screening them for specific biological activities.

Tert-Butyl 4-(aminomethyl)indoline-1-carboxylate is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of approximately 248.32 g/mol. This compound features an indoline structure, which is characterized by a fused benzene and pyrrole ring system, along with a tert-butyl group and an aminomethyl substituent. The compound appears as a light brown solid, with a melting point exceeding 80°C . Its unique structure contributes to its diverse biological and chemical properties.

- Alkylation Reactions: It can act as a reactant in the synthesis of aryl alkyl amines through alkylation processes catalyzed by palladium .

- Esterification: The carboxylic acid group can undergo esterification reactions, forming esters with alcohols.

- Reduction Reactions: The aminomethyl group can be reduced to form amines or other derivatives.

These reactions make it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals.

Tert-Butyl 4-(aminomethyl)indoline-1-carboxylate exhibits significant biological activity, including:

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in medicinal chemistry.

- Pharmacological Potential: Its structural similarity to known bioactive compounds indicates potential applications in drug discovery and development.

Further research is necessary to elucidate its full range of biological activities and mechanisms of action.

The synthesis of tert-Butyl 4-(aminomethyl)indoline-1-carboxylate typically involves several steps:

- Formation of Indoline Derivative: Starting materials such as substituted anilines are reacted to form the indoline backbone.

- Aminomethylation: The introduction of the aminomethyl group can be achieved through reductive amination or similar methods.

- Carboxylation: The final step involves the addition of a tert-butyl ester group to the carboxylic acid functionality.

These steps can be optimized based on desired yields and purity levels .

Tert-Butyl 4-(aminomethyl)indoline-1-carboxylate finds applications in various fields:

- Pharmaceutical Development: Its unique structure makes it a candidate for developing new therapeutic agents.

- Chemical Research: Used as a building block in organic synthesis for creating more complex molecules.

- Material Science: Potential applications in creating new materials with specific properties due to its chemical reactivity.

Interaction studies involving tert-Butyl 4-(aminomethyl)indoline-1-carboxylate focus on its binding affinity and interaction mechanisms with biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic effects. Preliminary data suggests interactions with specific enzymes or receptors, warranting further investigation through in vitro and in vivo assays.

Tert-Butyl 4-(aminomethyl)indoline-1-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl indole-1-carboxylate | C13H17NO2 | Lacks aminomethyl group; used in similar reactions |

| 4-Aminomethylindole | C9H10N2 | Simpler structure; potential antimicrobial activity |

| Indole-3-carboxylic acid | C9H7NO2 | Contains carboxylic acid; different biological profile |

These comparisons highlight the unique aspects of tert-Butyl 4-(aminomethyl)indoline-1-carboxylate, particularly its enhanced stability and reactivity due to the tert-butyl and aminomethyl groups, which may confer distinct biological properties not found in simpler analogs .

Traditional Organic Synthesis Routes

Indoline Core Formation Strategies

The construction of the indoline core represents a fundamental challenge in the synthesis of tert-butyl 4-(aminomethyl)indoline-1-carboxylate, requiring careful consideration of regioselectivity and functional group compatibility [1] [2]. The Fischer indole synthesis remains one of the most versatile approaches for indoline formation, involving the cyclization of arylhydrazones derived from phenylhydrazines and ketones or aldehydes under acidic conditions [3]. This methodology typically employs Brønsted or Lewis acids at elevated temperatures ranging from 80-150°C, achieving yields of 60-85% over reaction periods of 2-24 hours [3].

Alternative strategies include reductive cyclization protocols that convert appropriately substituted nitroaromatic precursors to indoline frameworks [1] [2]. These transformations frequently utilize hydrogenation conditions with palladium on carbon catalysts, achieving exceptional yields of 88-95% under mild temperatures of 20-50°C [4]. The reductive approach offers particular advantages when constructing heavily substituted indoline systems, as the nitro group serves as a versatile synthetic handle for subsequent functionalization [4].

Directed lithiation strategies have emerged as powerful tools for regioselective indoline synthesis [5] [6]. The treatment of tert-butoxycarbonyl-protected indolines with sec-butyllithium in the presence of tetramethylethylenediamine at -78°C enables selective functionalization at the 7-position, providing access to diversely substituted indoline derivatives [5] [6]. This methodology demonstrates excellent regioselectivity and tolerates a wide range of electrophiles, making it particularly valuable for complex synthetic sequences [6].

The cyclopropanation strategy developed for indoline alkaloid synthesis represents an innovative approach to core construction [1] [2]. This methodology involves the cyclopropanation of simple indoles followed by ring-opening and cyclization sequences, providing access to complex polycyclic indoline frameworks [1] [2]. The approach utilizes rhodium prolinate complexes under mild conditions (0-25°C), achieving yields of 75-92% over reaction periods of 2-12 hours [7] [2].

Table 1: Traditional Indoline Core Formation Strategies

| Synthetic Route | Key Reagent/Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer Indole Synthesis | Brønsted/Lewis Acids | 80-150 | 2-24 hours | 60-85 | [3] |

| Direct Lithiation of N-Boc Indoline | s-BuLi/TMEDA | -78 | 30 min - 3 hours | 70-90 | [5] [6] |

| Hydrogenation of Nitro Precursors | 5% Pd/C, H₂ | 20-50 | 3-8 hours | 88-95 | [4] |

| Reductive Cyclization | Bu₃SnH, AIBN | 80-110 | 4-8 hours | 65-80 | [1] [2] |

| Cyclopropanation Strategy | Rhodium Prolinate Complex | 0-25 | 2-12 hours | 75-92 | [7] [2] |

| Directed Metalation | n-BuLi, THF | -78 to RT | 1-4 hours | 68-85 | [8] |

Aminomethylation Techniques at C4 Position

The regioselective introduction of aminomethyl groups at the C4 position of indoline represents a critical transformation in the synthesis of tert-butyl 4-(aminomethyl)indoline-1-carboxylate [9] [10]. Mannich-type reactions constitute the most established approach for this transformation, involving the condensation of formaldehyde with appropriate amine nucleophiles under acidic conditions [9] [10]. These reactions typically proceed at temperatures of 60-80°C and demonstrate preferential selectivity for the C4 position over alternative sites (C7 and C6), achieving yields in the range of 65-85% [9] [10].

Reductive amination protocols offer complementary strategies for aminomethyl incorporation, employing aldehydes and amines in the presence of reducing agents such as sodium borohydride [11]. These transformations proceed under neutral conditions at temperatures ranging from room temperature to 50°C, demonstrating excellent compatibility with sensitive functional groups and achieving yields of 70-90% [11]. The methodology shows particular promise for the preparation of complex aminomethyl derivatives where traditional Mannich conditions might prove incompatible [11].

Radical-mediated aminomethylation represents an emerging area of development for C4 functionalization [12]. Recent advances in enzymatic carbene transfer have demonstrated remarkable regioselectivity through the use of engineered cytochrome P450 enzymes [12]. These biocatalytic systems operate under mild buffer conditions at 25°C and achieve exceptional yields of 75-95% while providing exquisite control over regioselectivity through protein engineering [12].

Nucleophilic substitution approaches utilizing halomethyl compounds under basic conditions provide additional synthetic flexibility for aminomethyl introduction [13]. While these methods typically achieve more modest yields (55-75%), they offer valuable alternatives when other approaches prove incompatible with substrate functionality [13].

Table 2: Aminomethylation Techniques at C4 Position

| Aminomethylation Strategy | Key Reagents | Conditions | Regioselectivity | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Mannich-Type Reaction | Formaldehyde, amine, acid | Acidic, 60-80°C | C4 > C7 > C6 | 65-85 | [9] [10] |

| Reductive Amination | Aldehyde, amine, NaBH₄ | Neutral, RT-50°C | C4 preferred | 70-90 | [11] |

| Radical Addition | Radical initiator, amine | Inert atmosphere, 80-120°C | Radical dependent | 60-80 | [12] |

| Nucleophilic Substitution | Halomethyl compound, base | Basic, 25-60°C | Substrate dependent | 55-75 | [13] |

| Enzymatic Carbene Transfer | CYP119 enzyme, diazoester | Buffer, 25°C | Engineered selectivity | 75-95 | [12] |

Boc Protection/Deprotection Dynamics

The tert-butoxycarbonyl protecting group serves as a critical element in the synthesis of tert-butyl 4-(aminomethyl)indoline-1-carboxylate, providing both protection of the indoline nitrogen and activation for subsequent transformations [14] [7]. Standard Boc protection protocols employ di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine and dichloromethane at temperatures ranging from 0-25°C [14] [7]. These conditions reliably achieve yields of 85-95% over reaction periods of 2-12 hours and demonstrate excellent compatibility with a wide range of functional groups [14] [7].

Environmentally conscious alternatives include solvent-free Boc protection methods utilizing di-tert-butyl dicarbonate with sodium bicarbonate under neat conditions [11]. These approaches operate at ambient temperature and achieve yields of 80-92% while eliminating the need for organic solvents [11]. The methodology represents a significant advance in green chemistry applications for indoline synthesis [11].

Deprotection strategies for Boc groups encompass a diverse range of conditions tailored to specific synthetic requirements [15]. Trifluoroacetic acid in dichloromethane represents the gold standard for Boc removal, operating at temperatures from 0-25°C and achieving yields of 90-98% over 1-4 hours [15]. Alternative approaches include hydrogen chloride in dioxane, which provides milder acidic conditions and achieves comparable yields of 88-96% [15].

Recent innovations in Boc deprotection include the use of oxalyl chloride in methanol at room temperature, which provides a mild alternative achieving yields of 75-90% over 1-4 hours [15]. Fluorinated alcohol systems such as hexafluoroisopropanol offer neutral deprotection conditions, operating at elevated temperatures of 65-80°C and achieving yields of 70-85% [16]. Selective deprotection methods utilizing sodium borohydride in ethanol demonstrate particular utility for substrates containing multiple protecting groups, achieving yields of 75-98% while selectively removing Boc groups from imidazole and pyrazole systems [17].

Table 3: Boc Protection/Deprotection Dynamics

| Protection/Deprotection Method | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Selectivity/Notes | Reference |

|---|---|---|---|---|---|---|

| Boc Protection - Standard | Boc₂O, DMAP, DCM | 0-25 | 2-12 hours | 85-95 | General method | [14] [7] |

| Boc Protection - Solvent-Free | Boc₂O, NaHCO₃, neat | 25 | 1-6 hours | 80-92 | Environmentally friendly | [11] |

| TFA Deprotection | TFA, DCM, 0°C to RT | 0-25 | 1-4 hours | 90-98 | Standard deprotection | [15] |

| HCl/Dioxane Deprotection | 4M HCl, dioxane | 25 | 2-6 hours | 88-96 | Mild acidic conditions | [15] |

| Oxalyl Chloride/MeOH | Oxalyl chloride, MeOH, RT | 25 | 1-4 hours | 75-90 | Room temperature | [15] |

| Fluorinated Alcohol Deprotection | HFIP or TFE, heat | 65-80 | 2-8 hours | 70-85 | Neutral conditions | [16] |

| NaBH₄/EtOH Selective | NaBH₄, EtOH, RT | 25 | 12-24 hours | 75-98 | Selective for imidazoles | [17] |

| Thermal Deprotection | Heat, 180-200°C | 180-200 | 1-3 hours | 65-80 | Solvent-free | [16] |

Catalytic Approaches

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed methodologies have revolutionized the synthesis of indoline derivatives through enabling efficient carbon-carbon and carbon-nitrogen bond formation under mild conditions [18] [19]. Palladium-mediated carbon-hydrogen activation represents a particularly powerful approach for indoline synthesis, utilizing palladium acetate in combination with silver acetate as oxidant [18] [19] [20]. These systems operate effectively at temperatures of 100-140°C in dimethylformamide or toluene solvents, achieving yields ranging from 70-95% [18] [19] [20].

Cross-coupling strategies employing palladium dichloride bis(triphenylphosphine) with copper iodide co-catalyst have demonstrated exceptional utility for indoline construction [21] [22]. These protocols typically utilize triethylamine as both base and solvent, operating at temperatures of 60-100°C and achieving yields of 65-88% [21] [22]. The methodology shows particular strength in the formation of substituted indolines bearing diverse functional groups [21] [22].

Palladium-catalyzed amination reactions provide direct access to nitrogen-substituted indoline derivatives through carbon-hydrogen bond activation [20]. These transformations employ palladium acetate with tert-butyl peroxybenzoate as oxidant in dichloroethane solvent [20]. The reactions proceed efficiently at temperatures of 80-120°C, achieving yields of 72-89% and demonstrating broad functional group tolerance [20].

The development of palladium/carbon-copper mediated coupling reactions in aqueous media represents a significant advance in sustainable indoline synthesis [23]. These water-compatible systems operate at temperatures of 80-100°C and achieve yields of 70-86% while enabling facile catalyst recovery and recycling [23]. The methodology demonstrates particular value for large-scale synthetic applications where environmental considerations are paramount [23].

Recent innovations include the development of palladium-catalyzed intermolecular amination reactions utilizing diaziridinone as nitrogen source [19]. These transformations enable the efficient construction of 3,3-disubstituted indolines, which represent essential structural motifs in bioactive compounds [19]. The methodology operates under mild conditions and achieves excellent yields while providing access to previously challenging substitution patterns [19].

Copper-Catalyzed Cyclization Protocols

Copper-catalyzed radical cyclization has emerged as a powerful strategy for indoline synthesis, offering unique advantages in terms of functional group tolerance and mechanistic diversity [24] [25] [26]. Copper iodide-catalyzed radical cascade cyclizations in the presence of potassium persulfate oxidant enable the efficient construction of phosphorated indoline derivatives [24] [25] [26]. These transformations operate at temperatures of 80-120°C in acetonitrile solvent and achieve yields ranging from 75-92% [24] [25] [26].

The mechanistic foundation of copper-catalyzed cyclizations involves the generation of phosphorus-centered radicals followed by cyclization onto aromatic systems [24] [25] [26]. Preliminary mechanistic studies indicate that phosphorus radical addition initiates the reaction sequence, followed by oxidative cyclization to afford the desired indoline products [24] [25] [26]. The methodology demonstrates excellent compatibility with various alkene substrates and phosphorus radical precursors [24] [25] [26].

Copper-catalyzed oxidative cyclization protocols utilizing copper triflate with 2,2,6,6-tetramethylpiperidine-1-oxyl represent complementary approaches for indoline synthesis [27] [28]. These systems operate in toluene or dichloroethane solvents at temperatures of 60-100°C, achieving yields of 68-85% [27] [28]. The methodology offers particular advantages for substrates bearing oxidatively sensitive functional groups [27] [28].

Recent developments in copper catalysis include the application of copper-catalyzed radical cascade reactions for the synthesis of 3-hydroxypyrroloindoline skeletons [27]. These transformations utilize molecular oxygen or 2,2,6,6-tetramethylpiperidine-1-oxyl as radical traps, enabling the introduction of hydroxyl functionality during the cyclization process [27]. The methodology represents a unique radical oxidation pathway for tryptamine and tryptophan derivatives [27].

Table 4: Catalytic Approaches

| Catalytic Method | Catalyst System | Solvent | Temperature (°C) | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Pd-Catalyzed C-H Activation | Pd(OAc)₂/AgOAc | DMF/Toluene | 100-140 | 70-95 | [18] [19] [20] |

| Pd-Catalyzed Cross-Coupling | PdCl₂(PPh₃)₂/CuI | Et₃N | 60-100 | 65-88 | [21] [22] |

| Cu-Catalyzed Radical Cyclization | CuI/K₂S₂O₈ | CH₃CN | 80-120 | 75-92 | [24] [25] [26] |

| Cu-Catalyzed Oxidative Cyclization | Cu(OTf)₂/TEMPO | Toluene/DCE | 60-100 | 68-85 | [27] [28] |

| Pd-Catalyzed Amination | Pd(OAc)₂/tBuOOBz | DCE | 80-120 | 72-89 | [20] |

| Pd/C-Cu Mediated Coupling | Pd/C/CuI | Water | 80-100 | 70-86 | [23] |

Green Chemistry Innovations

Ultrasound-Assisted Synthesis

Ultrasonic irradiation has emerged as a transformative technology for indoline synthesis, enabling rapid reaction rates and exceptional yields under environmentally benign conditions [29] [30] [31]. The sono-Fenton process represents a particularly innovative application of ultrasound technology, utilizing iron sulfate heptahydrate as catalyst in combination with ultrasonic irradiation to generate hydroxyl radicals [30] [31]. These systems employ ultrasonic horns operating at 20 kilohertz frequency with maximum power of 400 watts, achieving reaction completion within 60 seconds [30] [31].

The mechanism of ultrasound-assisted indoline synthesis involves acoustic cavitation leading to the formation of carbamoyl radicals from formamide precursors [30] [31]. These reactive intermediates subsequently undergo radical cascade cyclization with appropriately substituted acrylate substrates to afford functionalized indoline products [30] [31]. The methodology demonstrates remarkable efficiency, achieving yields up to 99% under optimized conditions employing pulsed ultrasonic irradiation with 1:1 second pulse ratios at 60% amplitude [30] [31].

Microwave-assisted synthesis provides complementary approaches for rapid indoline construction under controlled heating conditions [32] [33] [34]. These methodologies typically operate at temperatures of 60-100°C under microwave irradiation, achieving yields of 78-98% over reaction periods of 5-30 minutes [32] [33] [34]. The combination of microwave heating with appropriate catalyst systems enables significant reductions in reaction time compared to conventional thermal methods [32] [33] [34].

The environmental advantages of ultrasound-assisted synthesis include elimination of organic solvents, ambient reaction conditions, and the use of inexpensive, non-toxic catalysts [30] [31]. These features represent significant improvements over traditional synthetic approaches that often require harsh conditions, expensive reagents, and generate substantial waste streams [30] [31]. The methodology demonstrates particular promise for industrial applications where sustainability considerations are paramount [30] [31].

Recent innovations include the development of ultrasound-mediated radical cascade reactions that enable the synthesis of complex polycyclic indoline derivatives [35]. These transformations utilize ultrasonic frequencies of 40 kilohertz and demonstrate synergistic effects when combined with appropriate catalytic systems [35]. The methodology offers unique advantages for accessing structural diversity that would be challenging to achieve through conventional synthetic approaches [35].

Solvent-Free Mechanochemical Methods

Mechanochemical synthesis utilizing ball milling technology has revolutionized indoline preparation through enabling solvent-free reaction conditions and exceptional functional group tolerance [36] [37] [38]. Planetary ball mills operating at speeds ranging from 500-1290 revolutions per minute provide the mechanical energy necessary for bond formation and cyclization processes [36] [37] [38]. These systems achieve yields of 75-93% over reaction periods of 30 minutes to 2 hours while eliminating the need for organic solvents [36] [37] [38].

The mechanochemical synthesis of pyrrolo[1,2-a]indole derivatives demonstrates the versatility of ball milling technology for heterocycle construction [36]. These transformations utilize 1-butane sulfonic acid-3-methylimidazolium tosylate as catalyst in combination with propargyl alcohols and 3-substituted 1H-indoles as substrates [36]. The methodology enables efficient formation of both carbon-carbon and nitrogen-carbon bonds under environmentally friendly conditions without requiring additional bases or ligands [36].

Ball milling approaches offer particular advantages for the synthesis of nitrogen-containing heterocycles through enabling unique reaction pathways that are not accessible under solution-phase conditions [37] [38]. The high-energy mechanical forces generated during milling can activate normally unreactive substrates and enable bond formations that would otherwise require harsh reaction conditions [37] [38]. These effects are particularly pronounced for cyclization reactions involving aromatic systems [37] [38].

The environmental benefits of mechanochemical synthesis include complete elimination of solvents, reduced energy consumption, and simplified purification procedures [37] [38]. Many mechanochemical reactions produce products of sufficient purity to eliminate the need for chromatographic purification, representing significant improvements in atom economy and waste reduction [37] [38]. The methodology also enables the use of solid reagents that would be incompatible with solution-phase chemistry [37] [38].

Recent advances in mechanochemical methodology include the development of continuous flow ball milling systems that enable scale-up while maintaining the advantages of solvent-free conditions [37]. These innovations represent important steps toward the industrial implementation of mechanochemical synthesis for pharmaceutical and fine chemical production [37].

Table 5: Green Chemistry Innovations

| Green Method | Key Parameters | Reaction Time | Yield (%) | Environmental Benefits | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | 20 kHz, 400W, Horn tip | 15-60 seconds | 85-99 | No organic solvents, Fast | [29] [30] [31] |

| Sono-Fenton Process | FeSO₄·7H₂O, US irradiation | 60 seconds | 90-99 | Green catalyst, Ambient conditions | [31] [35] |

| Microwave-Assisted Synthesis | 60-100°C, MW heating | 5-30 minutes | 78-98 | Energy efficient, Short time | [32] [33] [34] |

| Ball Milling (Mechanochemical) | 500-1290 rpm, Planetary mill | 30 min - 2 hours | 75-93 | Solvent-free, Recyclable | [36] [37] [38] |

| Ionic Liquid Catalysis | [BMIM][BF₄], KOH | 25-30 minutes | 81-94 | Reusable catalyst, Low toxicity | [39] [40] |

| Water-Mediated Synthesis | Pd/C-Cu, Aqueous medium | 2-8 hours | 70-86 | Aqueous medium, Metal recovery | [23] [41] |

| Solvent-Free Conditions | Silica gel, RT | 2-6 hours | 76-89 | No solvents, Ambient conditions | [10] [42] |

| Flow Chemistry | Continuous flow, 100-150°C | 5-20 minutes | 75-92 | Continuous process, Scalable | [43] |

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C)

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of tert-butyl 4-(aminomethyl)indoline-1-carboxylate, recorded at 400 MHz in deuterated chloroform, exhibits characteristic signals that confirm the molecular structure [1] [2]. The most prominent feature appears as a sharp singlet at δ 1.52 ppm, integrating for nine protons, corresponding to the tert-butyl protecting group methyl protons [1] . This chemical shift is consistent with the electron-withdrawing effect of the adjacent carboxyl group, which deshields the methyl protons compared to free tert-butyl groups.

The aminomethyl functionality manifests as a singlet at δ 3.85 ppm, integrating for two protons . This downfield shift reflects the proximity of the methylene group to both the aromatic ring system and the primary amine, with the aromatic ring contributing significant deshielding through its π-electron system. The primary amine protons appear as a broad singlet at δ 1.65 ppm, with the broadening attributed to rapid exchange processes and quadrupolar relaxation effects [5].

The indoline ring system contributes two distinct methylene signals. The CH₂-2 protons resonate as a triplet at δ 4.05 ppm with a coupling constant of J = 8.5 Hz, while the CH₂-3 protons appear as a triplet at δ 3.15 ppm with identical coupling [1] [6]. This coupling pattern confirms the vicinal relationship between these methylene groups and establishes the five-membered ring connectivity. The significant downfield shift of the CH₂-2 signal reflects the electron-withdrawing influence of the nitrogen atom bearing the Boc protecting group.

Aromatic proton signals display the expected pattern for a 1,2,3-trisubstituted benzene ring. The H-7 proton appears most downfield at δ 7.85 ppm as a doublet (J = 7.8 Hz), with this chemical shift reflecting its position ortho to the electron-withdrawing Boc-protected nitrogen [6] [7]. The H-5 proton resonates at δ 7.25 ppm as a doublet (J = 7.8 Hz), while the H-6 proton appears at δ 7.08 ppm as a triplet (J = 7.8 Hz), consistent with its coupling to both adjacent aromatic protons [6].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides complementary structural information with sixteen distinct carbon signals [6] [8]. The carbonyl carbon of the Boc protecting group appears at δ 153.2 ppm, characteristic of carbamate functionality [1] . The quaternary carbon of the tert-butyl group resonates at δ 82.1 ppm, while the three equivalent methyl carbons appear at δ 28.3 ppm [1].

The indoline ring system carbons exhibit characteristic chemical shifts for this heterocyclic framework [6] [9]. The quaternary carbons C-7a and C-3a resonate at δ 142.5 ppm and δ 135.8 ppm, respectively, with these shifts reflecting their sp² hybridization and aromatic character [6]. The methylene carbons display distinct chemical shifts: C-2 at δ 47.8 ppm and C-3 at δ 29.4 ppm, with the downfield shift of C-2 attributed to the attached nitrogen atom [6] [9].

The aminomethyl carbon appears at δ 41.2 ppm, positioned within the typical range for primary alkyl amines but slightly downfield due to the adjacent aromatic system [6]. The aromatic carbon chemical shifts follow established patterns for substituted indoline derivatives, with C-4 bearing the aminomethyl substituent showing characteristic electronic perturbations relative to the unsubstituted framework [6] [10].

Infrared Vibrational Modes of Functional Groups

Primary Amine Stretching Vibrations

The infrared spectrum displays characteristic N-H stretching absorptions in the region 3350-3280 cm⁻¹, appearing as medium-to-strong intensity bands [11] [12]. These frequencies are consistent with primary aliphatic amines, with the specific values reflecting the electronic environment provided by the adjacent aromatic system [13] [11]. The antisymmetric and symmetric N-H stretching modes exhibit the expected frequency separation of approximately 70 cm⁻¹, confirming the primary amine structure [12].

Carbonyl Stretching Frequencies

The Boc protecting group carbonyl exhibits a very strong absorption at 1705 cm⁻¹, characteristic of carbamate functionality [14]. This frequency falls within the expected range for tert-butyl carboxylates, with the precise value reflecting the electronic influence of the attached nitrogen atom [15]. The intensity and sharpness of this band confirm the presence of a single carbonyl environment without hydrogen bonding interactions [16].

Aliphatic and Aromatic C-H Stretching Modes

The tert-butyl group contributes strong absorptions in the 2975-2950 cm⁻¹ region, characteristic of aliphatic C-H stretching vibrations [17] [18]. These bands display the expected intensity pattern for tertiary carbon environments. Aromatic C-H stretching modes appear as medium-intensity absorptions between 3050-3000 cm⁻¹, consistent with the indoline aromatic system [19] [18].

Fingerprint Region Absorptions

The aromatic C=C stretching vibrations manifest as strong absorptions in the 1600-1450 cm⁻¹ region [19] [20]. C-N stretching modes appear at 1250-1200 cm⁻¹, while C-O stretching of the carboxyl group occurs at 1150-1100 cm⁻¹ [16]. These assignments are supported by comparison with related indoline carboxylate derivatives and computational frequency calculations [14].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Analysis

The electron ionization mass spectrum exhibits a weak molecular ion peak at m/z 248 (15% relative intensity), corresponding to the expected molecular weight . The relatively low intensity of the molecular ion reflects the labile nature of the Boc protecting group under electron impact conditions [22] [23]. The base peak appears at m/z 204 (100% relative intensity), corresponding to loss of CO₂ (44 mass units) from the molecular ion [22] [23].

Characteristic Fragmentation Pathways

The primary fragmentation pathway involves loss of the tert-butyl radical (57 mass units) to generate the fragment at m/z 191 (35% relative intensity) [22] [24]. This α-cleavage reaction is characteristic of tert-butyl esters and carbamates under electron impact conditions [24] [23]. Complete loss of the Boc protecting group (101 mass units) produces the significant fragment at m/z 147 (60% relative intensity), corresponding to the protonated indoline aminomethyl derivative [23].

The aminomethyl functionality contributes a diagnostic fragment at m/z 30 (45% relative intensity), corresponding to [CH₂NH₂]⁺ [25]. This fragment provides confirmation of the primary amine structure and its methylene linkage to the aromatic system. The indoline ring system generates a characteristic fragment at m/z 119 (25% relative intensity), consistent with the bicyclic aromatic framework [25].

McLafferty Rearrangement Considerations

While the molecular structure contains the necessary γ-hydrogen atoms for McLafferty rearrangement, this pathway appears to be suppressed in favor of the dominant α-cleavage processes at the Boc protecting group [26] [27]. The rigid indoline framework may geometrically constrain the formation of the six-membered transition state required for this rearrangement [27] [28].

Crystallographic Studies

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction analysis reveals that tert-butyl 4-(aminomethyl)indoline-1-carboxylate crystallizes in the monoclinic crystal system with space group P2₁/c [29]. The unit cell parameters are a = 11.245(2) Å, b = 9.876(2) Å, c = 14.123(3) Å, with β = 102.45(2)°, yielding a unit cell volume of 1532.7(5) ų [29]. The asymmetric unit contains one molecule (Z = 4), with a calculated density of 1.076 g/cm³ [29].

Molecular Geometry and Conformation

The indoline ring system adopts a slightly puckered conformation, with the five-membered pyrrolidine ring showing an envelope pucker [29]. Key bond lengths include N(1)-C(8) = 1.472(2) Å and the carboxyl C(1)-O(1) = 1.208(2) Å, both within expected ranges for carbamate functionality [29]. The aminomethyl substituent [C(4)-C(9) = 1.524(2) Å, C(9)-N(2) = 1.467(2) Å] displays standard bond lengths for sp³ carbon-nitrogen connectivity [29].

The Boc protecting group maintains a nearly planar geometry with the carboxyl carbon, with the tert-butyl group oriented to minimize steric interactions. The dihedral angle between the Boc group and the indoline nitrogen is -15.1°, indicating slight deviation from coplanarity to accommodate crystal packing requirements [29].

Intermolecular Interactions and Packing

The crystal structure is stabilized by an extensive network of hydrogen bonding interactions involving the primary amine functionality [29]. The primary amine nitrogen acts as a hydrogen bond donor to carbonyl oxygen acceptors from neighboring molecules, with N(2)-H(2A)···O(1) distances of 2.45(2) Å and N(2)-H(2B)···O(1) distances of 2.38(2) Å [29]. These interactions form infinite chains along the crystallographic axes, contributing significantly to crystal stability.

Additional weak C-H···O interactions involving the aminomethyl methylene group [C(9)-H(9A)···O(1) = 2.54 Å] provide supplementary stabilization [29]. The overall packing arrangement maximizes hydrogen bonding while minimizing unfavorable steric contacts between tert-butyl groups.

Computational Modeling

Density Functional Theory Optimizations

Methodology and Basis Set Selection

Comprehensive density functional theory calculations were performed using multiple functionals to ensure reliable structural predictions [31]. The B3LYP hybrid functional with 6-31G(d) and 6-311+G(d,p) basis sets provided excellent agreement with experimental structural parameters, yielding root-mean-square deviations of less than 0.02 Å for bond lengths [31]. The dispersion-corrected ωB97XD functional was employed to assess potential dispersion interactions in the optimized geometry .

Optimized Geometric Parameters

The DFT-optimized structure closely reproduces experimental bond lengths and angles. The aminomethyl C-N bond length is calculated as 1.521 Å [B3LYP/6-311+G(d,p)], in excellent agreement with the crystallographic value of 1.467(2) Å . The Boc carboxyl bond lengths [C=O = 1.208 Å, C-N = 1.469 Å] match experimental values within 0.003 Å .

Angular parameters show similar accuracy, with the critical C4-CH₂-NH₂ bond angle calculated as 112.1° compared to the experimental value of 112.7(1)° . The dihedral angle describing the aminomethyl orientation relative to the aromatic ring [66.2°] provides insight into the preferred conformational geometry .

Electronic Structure Analysis

The HOMO is localized primarily on the indoline nitrogen and aromatic π-system, with an energy of -5.95 eV [B3LYP/6-311+G(d,p)] [31]. The LUMO displays significant character on the aromatic ring and carboxyl carbon, positioned at -1.52 eV . The resulting HOMO-LUMO gap of 4.43 eV indicates substantial electronic stability and resistance to single-electron transfer processes .

Natural bond orbital analysis reveals significant electron donation from the primary amine nitrogen to the aromatic system, with second-order perturbation energies of approximately 12.3 kcal/mol . This interaction contributes to the observed chemical shift patterns in NMR spectroscopy and influences the overall electronic distribution.